Azido-PEG4-Acrylate
Overview
Description
Azido-PEG4-Acrylate is a versatile compound that features both an azide group and an acrylate group. The azide group facilitates Click Chemistry, while the acrylate group enables Michael addition reactions. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-Acrylate can be synthesized through a multi-step process involving the functionalization of PEG with azide and acrylate groups. The general synthetic route involves:
PEG Functionalization: Starting with PEG, the hydroxyl groups are first converted to tosylates.
Azide Introduction: The tosylated PEG is then reacted with sodium azide to introduce the azide group.
Acrylate Addition: Finally, the azido-PEG is reacted with acryloyl chloride to introduce the acrylate group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The reactions are typically carried out in specialized reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Acrylate undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Michael Addition: The acrylate group participates in Michael addition reactions with nucleophiles such as thiols and amines
Common Reagents and Conditions
Click Chemistry: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature.
Michael Addition: Common nucleophiles include thiols and amines. .
Major Products
Click Chemistry: The major product is a stable triazole linkage.
Michael Addition: The major products are adducts formed by the addition of nucleophiles to the acrylate group
Scientific Research Applications
Azido-PEG4-Acrylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer synthesis and material science.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Utilized in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Applied in the production of hydrogels and other advanced materials .
Mechanism of Action
The mechanism of action of Azido-PEG4-Acrylate involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Acid: Contains an azide group and a carboxylic acid group. Used in similar applications but lacks the acrylate functionality.
Azido-PEG4-NHS Ester: Features an azide group and an N-hydroxysuccinimide ester. .
Uniqueness
Azido-PEG4-Acrylate is unique due to its dual functionality, combining the reactivity of both azide and acrylate groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for researchers and industrial applications .
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O5/c1-2-11(15)19-10-9-18-8-7-17-6-5-16-4-3-13-14-12/h2H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGJOJDWYDGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164550 | |
Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-09-8 | |
Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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